2-(4-(Bromomethyl)phenyl)isoindoline-1,3-dione
CAS No.: 15870-69-6
Cat. No.: VC17560976
Molecular Formula: C15H10BrNO2
Molecular Weight: 316.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15870-69-6 |
|---|---|
| Molecular Formula | C15H10BrNO2 |
| Molecular Weight | 316.15 g/mol |
| IUPAC Name | 2-[4-(bromomethyl)phenyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H10BrNO2/c16-9-10-5-7-11(8-6-10)17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
| Standard InChI Key | WTLKCCRXVZCOSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)CBr |
Introduction
Structural and Nomenclature Characteristics
Systematic and Common Names
The IUPAC name, 2-(4-(bromomethyl)phenyl)isoindoline-1,3-dione, systematically describes the substitution pattern. Alternative synonyms include N-(4-bromomethyl-phenyl)-phthalimide and 2-(4-bromomethylphenyl)isoindole-1,3-dione, reflecting historical naming conventions in organic chemistry . The CAS registry number 15870-69-6 uniquely identifies this compound in chemical databases.
Synthesis and Reaction Pathways
Direct Bromination Strategies
A common synthesis route involves the bromination of 4-methylphenylphthalimide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This method selectively substitutes the methyl group’s hydrogen atoms with bromine, yielding the bromomethyl derivative. Reaction conditions typically involve refluxing in carbon tetrachloride () under ultraviolet light to facilitate radical chain propagation .
Mitsunobu Reaction for Etherification
The bromomethyl group’s reactivity enables its participation in Mitsunobu reactions, where it couples with alcohols to form ethers. For example, treatment with triphenylphosphine () and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitates the substitution of bromine with alkoxy groups. This pathway is critical for synthesizing prodrug derivatives in pharmaceutical applications .
Table 1: Optimization of Bromination Conditions
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.0–1.2 | Maximizes at 1.1 |
| Solvent | 89% yield | |
| Light Source | UV (365 nm) | 78% yield |
| Reaction Time | 6–8 hours | Optimal at 7 h |
Palladium-Catalyzed Cross-Coupling
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition onset temperature of , with a sharp exothermic peak at . The compound’s thermal stability aligns with its aromatic backbone, which resists degradation under standard laboratory conditions .
Solubility Profile
The compound exhibits limited solubility in polar solvents such as water () but dissolves readily in dichloromethane () and dimethylformamide (DMF). Its logP value of indicates moderate hydrophobicity, making it suitable for lipid-based drug formulations .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Methanol | 2.34 |
| Ethyl Acetate | 18.9 |
| DCM | 45.6 |
Spectroscopic Data
Applications in Medicinal Chemistry
Anticancer Agents
The bromomethyl group’s electrophilic nature allows conjugation with nucleophilic residues in biological targets. Derivatives of this compound inhibit tubulin polymerization by binding to the colchicine site, demonstrating IC values below in breast cancer cell lines (MCF-7) .
Prodrug Development
Esterification of the phthalimide nitrogen with promoiety groups enhances bioavailability. For instance, coupling with polyethylene glycol (PEG) chains improves aqueous solubility, enabling intravenous administration in preclinical models .
Comparative Analysis with Analogues
Bromine vs. Chlorine Substituents
Replacing bromine with chlorine reduces molecular weight () but diminishes reactivity in cross-coupling reactions. The bromo derivative’s superior leaving group ability results in 3.2-fold higher yields in Suzuki-Miyaura couplings .
Phthalimide vs. Maleimide Cores
Maleimide analogues exhibit faster reaction kinetics in Michael additions but suffer from reduced thermal stability. The phthalimide scaffold’s rigidity enhances crystallinity, facilitating purification via recrystallization .
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